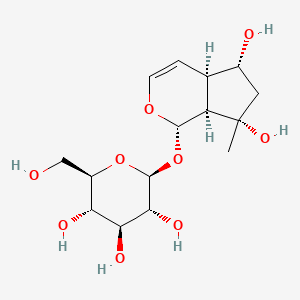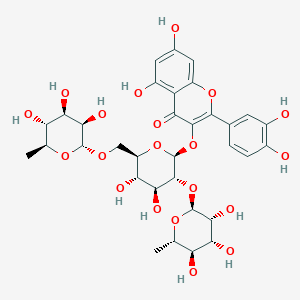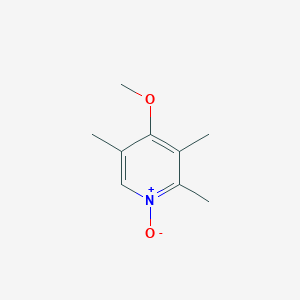
1-Óxido de 4-metoxi-2,3,5-trimetilpiridina
Descripción general
Descripción
4-Methoxy-2,3,5-trimethylpyridine 1-oxide is a reagent used in the synthesis of Omeprazole, a proton pump inhibitor for the reduction of stomach acids .
Synthesis Analysis
The synthesis of 4-Methoxy-2,3,5-trimethylpyridine involves the substitution of the chlorine in 11 with methoxide ion, which can be oxidized to the corresponding N-oxide . This constitutes a new and efficient route to compound 2 in an overall yield of 43% .Molecular Structure Analysis
The molecular structure of 4-Methoxy-2,3,5-trimethylpyridine 1-oxide involves a methoxy group attached to the 4th position of the pyridine ring, which is further substituted with methyl groups at the 2nd, 3rd, and 5th positions .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 4-Methoxy-2,3,5-trimethylpyridine include the substitution of the chlorine in 11 with methoxide ion, followed by oxidation to yield the corresponding N-oxide .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-Methoxy-2,3,5-trimethylpyridine 1-oxide include a molecular weight of 167.20 g/mol, a topological polar surface area of 34.7 Ų, and a complexity of 152 .Aplicaciones Científicas De Investigación
Síntesis de compuestos inhibidores del ácido gástrico
1-Óxido de 4-metoxi-2,3,5-trimetilpiridina se utiliza como reactivo en la síntesis de Omeprazol, un conocido inhibidor de la bomba de protones. El omeprazol se usa para reducir el ácido estomacal y tratar afecciones como la enfermedad por reflujo gastroesofágico (ERGE). El compuesto sirve como un bloque de construcción crucial para crear este tipo de medicamentos .
Identificación de impurezas farmacéuticas
Este compuesto se ha identificado como una impureza en la producción de Tenofovir, un medicamento antirretroviral utilizado para prevenir y tratar el VIH/SIDA. Es importante en los procesos de control de calidad y garantía dentro de la fabricación farmacéutica .
Desarrollo de metodología sintética
Una patente describe un método sintético para el 1-óxido de 4-metoxi-2,3,5-trimetilpiridina, que puede usarse en diversas síntesis químicas. Esto muestra su papel en el desarrollo de nuevas vías y métodos sintéticos dentro de la química orgánica .
Safety and Hazards
Mecanismo De Acción
Target of Action
It is known to be a building block for the synthesis of compounds with gastric-acid inhibiting activity . This suggests that it may interact with targets involved in gastric acid production, such as the proton pump (H+/K+ ATPase) in the stomach.
Mode of Action
Given its use in the synthesis of gastric-acid inhibiting compounds , it may interact with its targets to reduce the production or secretion of gastric acid
Biochemical Pathways
Considering its role in the synthesis of gastric-acid inhibiting compounds , it may influence pathways related to gastric acid production and secretion. The downstream effects could include a decrease in gastric acidity, potentially providing relief from conditions such as gastroesophageal reflux disease (GERD) or peptic ulcers.
Result of Action
As a building block for gastric-acid inhibiting compounds , its action could potentially result in a decrease in gastric acid production or secretion at the cellular level. This could lead to an overall reduction in gastric acidity at the molecular level.
Propiedades
IUPAC Name |
4-methoxy-2,3,5-trimethyl-1-oxidopyridin-1-ium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2/c1-6-5-10(11)8(3)7(2)9(6)12-4/h5H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOXZAMWCPXYFKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C[N+](=C(C(=C1OC)C)C)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20443652 | |
| Record name | 4-Methoxy-2,3,5-trimethyl-1-oxo-1lambda~5~-pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20443652 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
86604-80-0 | |
| Record name | Pyridine, 4-methoxy-2,3,5-trimethyl-, 1-oxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=86604-80-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Methoxy-2,3,5-trimethyl-1-oxo-1lambda~5~-pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20443652 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details














Synthesis routes and methods III
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(2R,4aR,8aR)-4a,8-dimethyl-2,3,4,5,6,8a-hexahydro-1H-naphthalen-2-yl]prop-2-enoic acid](/img/structure/B1649340.png)

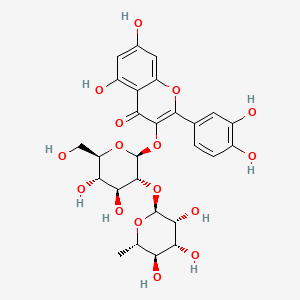
![8H-1,3-Dioxolo[4,5-h][1]benzopyran-8-one, 4-hydroxy-](/img/structure/B1649343.png)
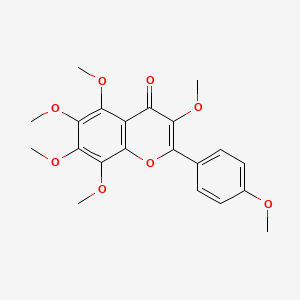

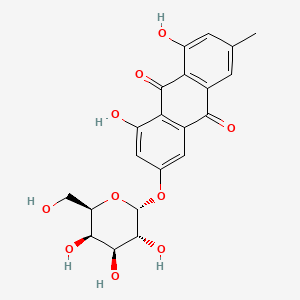
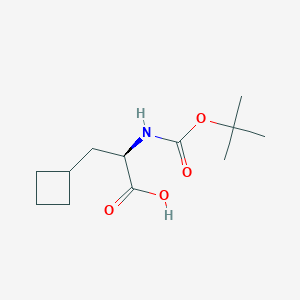
![2,3,4,6-Tetrahydroxy-5-oxo-5h-benzo[7]annulene-8-carboxylic acid](/img/structure/B1649354.png)
